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Compound of Interest

6-Fluoro-2H-1,4-benzoxazin-

3(4H)-one

Cat. No. B1330512

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the benzoxazinyl-oxazolidinone scaffold has been a pivotal
strategy in the development of next-generation antibiotics. This strategic fluorination often leads
to enhanced potency, improved metabolic stability, and favorable pharmacokinetic (PK)
properties compared to their non-fluorinated predecessors. This guide provides a comparative
analysis of the pharmacokinetic profiles of key fluorinated benzoxazinyl-oxazolidinones,
offering a valuable resource for researchers and drug development professionals. The data
presented herein is collated from various preclinical and clinical studies to facilitate a
comprehensive understanding of their absorption, distribution, metabolism, and excretion
(ADME) characteristics.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of prominent fluorinated
benzoxazinyl-oxazolidinones, Tedizolid and Sutezolid, along with the non-fluorinated
comparator, Linezolid, to provide context.
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Tedizolid (active

Sutezolid (PNU-

Parameter moiety of Tedizolid Linezolid
100480)
Phosphate)
300 mg - 1800 mg
Dose 200 mg ) 600 mg
(single dose)
Route of

Administration

Oral / Intravenous

Oral

Oral / Intravenous

Cmax (Maximum

Concentration)

~2.5-3.11 mg/L[1]

408 ng/mL (300 mg) -
1550 ng/mL (1800

mg)[2]

Varies by study

Tmax (Time to Cmax)

~3 hours (oral)[3]

1.75 - 2.50 hours|[2]

Varies by study

AUC (Area Under the

Curve)

AUCO0-72: 29.69 - 34.7
mg-h/L[1]

AUCinf: 1880 h-ng/mL
(300 mg) - 14100
h-ng/mL (1800 mg)[2]

Varies by study

Half-life (t1/2)

~12 hours

Not explicitly stated in

provided abstracts

~4.5 - 5.5 hours

Oral Bioavailability (F)

High, ~90%][4][5]

Not explicitly stated
for humans in

provided abstracts;
102% in mice for a

related compound[6]

[7](8]

~100%

Protein Binding

70-90%[1][9]

48% (parent), 4%
(sulfoxide metabolite)

[2]

31%

Metabolism

Primarily converted
from prodrug tedizolid
phosphate; further
metabolized to an
inactive sulfate

conjugate[1]

Metabolized to an
active sulfoxide (PNU-
101603) and sulfone
(PNU-101244)

metabolites[2]

Oxidized to inactive

metabolites
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Predominantly in

feces (~82%), with a Primarily renal
Excretion smaller portion in excretion of Primarily renal
urine (~18%) as the metabolites[10]

sulfate conjugate[1]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental
designs, including single ascending-dose studies in healthy volunteers and clinical trials in
patient populations. The methodologies employed in these studies are crucial for the accurate
determination of pharmacokinetic parameters.

Quantification of Drug Concentrations

A common and highly sensitive method for quantifying drug concentrations in biological
matrices (plasma, urine, etc.) is Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS).[11] This technique offers high selectivity and sensitivity, allowing for the precise
measurement of the parent drug and its metabolites. For some analyses, High-Performance
Liquid Chromatography (HPLC) with appropriate detection methods is also utilized.[11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the
plasma concentration-time data. Key parameters are determined as follows:

e Cmax and Tmax: Directly obtained from the observed data.
e AUC: Calculated using the linear trapezoidal rule.

o Half-life (t1/2): Determined from the terminal elimination phase of the concentration-time
curve.

» Bioavailability (F): Calculated by comparing the AUC following oral administration to the AUC
after intravenous administration.

In Vivo Models
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Preclinical pharmacokinetic assessments are often conducted in animal models, such as mice,
to provide early insights into the ADME properties of new chemical entities.[6][7][8] These
studies are essential for lead optimization and candidate selection before progressing to

human trials.

Visualizing the Drug Development and Evaluation
Workflow

The following diagram illustrates a typical workflow for the development and pharmacokinetic
evaluation of novel fluorinated benzoxazinyl-oxazolidinones.

Click to download full resolution via product page

Caption: Drug development and pharmacokinetic evaluation workflow.

Signaling Pathway Inhibition

Fluorinated benzoxazinyl-oxazolidinones, like other members of the oxazolidinone class, exert
their antibacterial effect by inhibiting bacterial protein synthesis. The following diagram
illustrates their mechanism of action at the bacterial ribosome.
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Caption: Mechanism of action of benzoxazinyl-oxazolidinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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